molecular formula C14H10Cl3NO2 B5823638 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide

Cat. No.: B5823638
M. Wt: 330.6 g/mol
InChI Key: NVGQSIRVONCUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide, also known as AG490, is a chemical compound that has been extensively studied in scientific research. It is a tyrosine kinase inhibitor that has been shown to have potential therapeutic applications in various diseases. In

Mechanism of Action

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling. Specifically, this compound inhibits the activity of Janus kinase (JAK) 2 and 3, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK2 and JAK3, this compound can block the activation of downstream signaling pathways, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to anti-tumor effects. In immune cells, this compound can inhibit the production of cytokines, leading to anti-inflammatory effects. This compound has also been shown to have effects on cell migration and invasion.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide in lab experiments is its specificity for JAK2 and JAK3. This allows for targeted inhibition of these enzymes and downstream signaling pathways. However, one limitation is that this compound has relatively low potency compared to other tyrosine kinase inhibitors. This may require higher concentrations of the compound in experiments.

Future Directions

For the study of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide include the development of more potent analogs and investigation of its potential applications in other diseases.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 2-chloroaniline with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base to form this compound. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-13-10(16)6-8(7-11(13)17)14(19)18-12-5-3-2-4-9(12)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQSIRVONCUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.